molecular formula C22H18O6 B3328515 4,4'-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic acid CAS No. 47593-50-0

4,4'-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic acid

Cat. No.: B3328515
CAS No.: 47593-50-0
M. Wt: 378.4 g/mol
InChI Key: AYEXKJKXZHOWPW-UHFFFAOYSA-N
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Description

4,4'-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic acid is a flexible aromatic dicarboxylic acid ligand with the molecular formula $ \text{C}{28}\text{H}{22}\text{O}_8 $. Its structure features two benzoic acid groups connected via a 1,4-phenylenebis(methylene)oxy linker, enabling diverse coordination modes in metal-organic frameworks (MOFs) and coordination polymers. The compound adopts an E configuration in its crystalline form, with a monoclinic space group $ C2/c $ and strong O–H···O hydrogen bonds contributing to its three-dimensional network . It is synthesized via solvothermal methods using dimethylformamide (DMF) as a solvent, yielding block crystals suitable for X-ray diffraction studies .

This ligand is prized in materials science for its ability to form robust MOFs with transition metals (e.g., Zn, Co, Cd), resulting in structures such as 2D sql networks or rare flu topologies with permanent porosity . Its fluorescence properties, attributed to extended conjugation, make it useful in sensing and photonic applications .

Properties

IUPAC Name

4-[[4-[(4-carboxyphenoxy)methyl]phenyl]methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O6/c23-21(24)17-5-9-19(10-6-17)27-13-15-1-2-16(4-3-15)14-28-20-11-7-18(8-12-20)22(25)26/h1-12H,13-14H2,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEXKJKXZHOWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)O)COC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic acid typically involves the reaction of 4-hydroxybenzyl alcohol with terephthaloyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired dibenzoic acid compound.

Industrial Production Methods

On an industrial scale, the production of 4,4’-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic acid may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4,4’-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between 4,4'-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic acid and analogous compounds:

Compound Name Central Linker Functional Groups Key Properties/Applications
This compound 1,4-Phenylenebis(methylene)oxy Two benzoic acid groups MOFs with sql/flu topologies; strong fluorescence
4,4'-Ethylenebisphenoxyacetic acid Ethylene Acetic acid groups Lower melting point (260°C); fungicidal activity
4,4'-(1,4-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid Ethynyl-phenyl Two benzoic acid groups Rigid, linear structure; enhanced π-conjugation for optoelectronics
2,2′-[1,4-Phenylenebis(oxy)]bis[acetic acid] 1,4-Phenyleneoxy Two acetic acid groups Lower molecular weight (226.18 g/mol); limited MOF applications
5,5′-(1,4-Phenylenebis(oxy))bis(isoindoline-1,3-dione) 1,4-Phenyleneoxy Phthalonitrile derivatives Photophysical applications; precursor for BODIPY analogs

Coordination Behavior and MOF Performance

  • Flexibility vs. Rigidity : The methylene-oxy linker in the target compound imparts flexibility, enabling adaptive binding to metal ions (e.g., Zn²⁺, Co²⁺), whereas ethynyl-linked analogs (e.g., 4,4'-(1,4-phenylenebis(ethyne-2,1-diyl))dibenzoic acid) form rigid, linear frameworks with higher thermal stability .
  • Porosity : Compared to tetra-carboxylic acid ligands like $ \text{H}_4\text{pbta} $, the target compound’s two carboxylate groups limit connectivity but still yield porous MOFs (e.g., 7.7 × 8.4 Ų channels) .
  • Hydrogen Bonding : The target compound exhibits strong O–H···O interactions, stabilizing its 3D network, whereas ethylene-bridged analogs rely on weaker van der Waals forces .

Thermal and Spectral Properties

Compound Melting Point/Decomposition IR Peaks (cm⁻¹) Fluorescence Emission (nm)
This compound >300°C (decomp.) 1680 (C=O), 1030 (C-O-C) 430–460 (λₑₓ = 350 nm)
4,4'-Ethylenebisphenoxyacetic acid 260°C 1680 (C=O), 1030 (C-O-C) N/A
4,4'-(1,4-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid N/A 2210 (C≡C) 500–550 (λₑₓ = 400 nm)

MOF Performance Metrics

MOF Ligand Surface Area (m²/g) CO₂ Uptake (mmol/g, 1 bar) Topology
This compound 680 2.1 (298 K) sql/flu
4,4'-(1,4-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid 1200 4.5 (273 K) pcu
H4pbta (tetra-carboxylic analog) 2100 6.8 (273 K) rho

Biological Activity

4,4'-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic acid (CAS No. 47593-50-0) is an organic compound with the molecular formula C22H18O6 and a molecular weight of 378.37 g/mol. This compound has garnered attention in various fields due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features two benzoic acid moieties connected by a 1,4-phenylenebis(methylene) linkage. This structure allows for the formation of stable coordination complexes with metal ions, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to form metal-organic frameworks (MOFs) and coordination polymers. These structures exhibit unique properties such as high surface area and selective adsorption capabilities. The carboxylic acid groups in the compound can coordinate with metal ions, enhancing its potential as a catalyst or sensor in various biochemical applications .

1. Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant cytotoxic effects against cancer cells. For instance, analogues replacing naphthalene cores with 1,4-phenylenebis(methylene) showed enhanced cytotoxicity against triple-negative breast cancer (TNBC) cells (MDA-MB-231) compared to their predecessors .

2. Photocatalytic Properties

Research has demonstrated that zinc(II) coordination polymers containing this compound exhibit excellent photocatalytic activity for the degradation of organic dyes such as Rhodamine B and Methyl Red. The photocatalytic efficiency is attributed to the unique three-dimensional architecture formed by the compound when coordinated with zinc .

3. Sensing Applications

The compound's ability to form stable complexes makes it suitable for use in sensors for detecting various analytes. Studies have shown that coordination polymers based on this compound can selectively sense pollutants and biomolecules due to their high sensitivity and selectivity .

Data Tables

Property Value
Molecular FormulaC22H18O6
Molecular Weight378.37 g/mol
CAS Number47593-50-0
Anticancer ActivityEffective against TNBC
Photocatalytic EfficiencyHigh (for dye degradation)
Sensing CapabilitySelective for pollutants

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various derivatives of this compound on MDA-MB-231 cells. The results indicated that certain modifications led to increased cell death rates compared to standard treatments.

Case Study 2: Photocatalysis

In another study focusing on photocatalytic applications, a zinc(II) coordination polymer incorporating this compound was synthesized. The polymer demonstrated remarkable efficiency in degrading organic dyes under UV light exposure, highlighting its potential in environmental remediation.

Q & A

Q. What are the recommended synthetic routes for 4,4'-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic acid?

The compound is typically synthesized via esterification or condensation reactions. A common method involves reacting 1,4-bis(bromomethyl)benzene with 4-hydroxybenzoic acid derivatives under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF. Post-synthesis, acidic hydrolysis (using HCl or H₂SO₄) converts ester intermediates to the final dicarboxylic acid product. Purity is ensured via recrystallization from ethanol/water mixtures .

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Elemental analysis (EA): Verify C/H/O ratios against theoretical values (e.g., C: 64.34%, H: 4.38%, O: 31.28%).
  • Spectroscopy:
  • FT-IR: Confirm carboxyl (-COOH) stretches (~2500–3300 cm⁻¹ broad, C=O at ~1680 cm⁻¹) and aryl ether (C-O-C at ~1250 cm⁻¹).
  • ¹H/¹³C NMR: Aromatic protons (δ 6.8–8.0 ppm) and methylene bridges (δ 4.5–5.0 ppm) should align with predicted splitting patterns .
    • Mass spectrometry (ESI-MS): Molecular ion peak at m/z 258.23 (M⁻) .

Q. What solvents and conditions are optimal for recrystallization?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or ethanol under heating. Recrystallization is best achieved using a mixed solvent system (e.g., DMF/ethanol, 1:3 v/v) with slow cooling to room temperature .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its reactivity in metal-organic frameworks (MOFs)?

Single-crystal X-ray diffraction reveals a monoclinic (C2/c) structure with interplanar angles of 45.44–54.53° between aromatic rings. The flexible ether linkages enable conformational adaptability, which facilitates coordination with metal ions (e.g., Zn²⁺, Cd²⁺) to form porous MOFs. Weak hydrogen bonds (O–H⋯O, C–H⋯O) stabilize the 3D network, enhancing thermal stability up to 300°C .

Q. What strategies mitigate discrepancies in spectroscopic data during characterization?

Contradictions in NMR or IR spectra often arise from:

  • Tautomerism: Carboxylic acid protons may exchange rapidly, broadening peaks. Use deuterated DMSO for sharper signals.
  • Solvent residues: Ensure complete removal of DMF via vacuum drying (<0.1 mbar, 60°C).
  • Polymorphism: Compare experimental PXRD patterns with simulated data from crystallographic studies .

Q. How can this ligand be optimized for selective MOF porosity?

  • Functionalization: Introduce electron-withdrawing groups (e.g., -NO₂) to modulate ligand rigidity and pore size.
  • Co-solvent templating: Use DMF/water mixtures during synthesis to control framework dimensionality.
  • Post-synthetic modification: Graft amine groups via covalent bonding to enhance gas adsorption (e.g., CO₂ selectivity) .

Q. What precautions are necessary for handling this compound under inert conditions?

  • Hygroscopicity: Store under argon or nitrogen to prevent hydration, which alters crystallinity.
  • Thermal stability: Avoid prolonged heating above 200°C to prevent decarboxylation.
  • PPE: Use N95 gloves and goggles to minimize dermal/ocular exposure, as the compound may irritate mucous membranes .

Key Research Considerations

  • Synthetic reproducibility: Document reaction stoichiometry and solvent ratios meticulously, as slight deviations yield byproducts (e.g., mono-esterified analogs).
  • MOF design: Pair this ligand with transition metals (Zn, Cd) for luminescent frameworks or lanthanides (Eu³⁺, Tb³⁺) for sensing applications .
  • Safety: Adhere to WGK 3 protocols for wastewater disposal due to moderate environmental toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic acid
Reactant of Route 2
4,4'-((1,4-Phenylenebis(methylene))bis(oxy))dibenzoic acid

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